(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone
Overview
Description
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound characterized by a pyrrolidine ring attached to a 2-methoxybenzoyl group. This compound is notable for its applications in medicinal chemistry and its potential biological activities.
Preparation Methods
The synthesis of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of pyrrolidine with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2,5-dione and prolinol, which also exhibit significant biological activities and are used in medicinal chemistry.
Benzoyl derivatives: Compounds like 1-benzoylpyrrolidine and 1-(p-methoxybenzoyl)-2-pyrrolidinone share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARUGAXFNCLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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